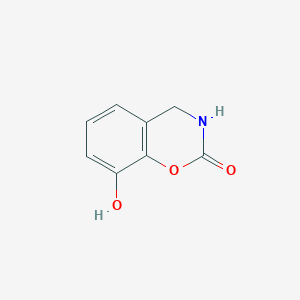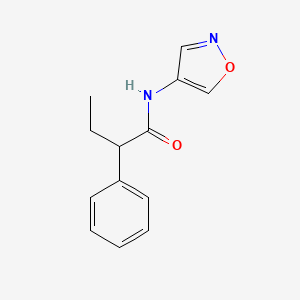
(1,4-Bis(4-ethoxyphenyl)-1,4-dihydro-1,2,4,5-tetrazine-3,6-diyl)bis(phenylmethanone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of an organic compound .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can provide information about the compound’s reactivity and stability .Physical And Chemical Properties Analysis
This includes studying properties such as solubility, melting point, boiling point, and reactivity. Techniques such as thermal analysis and spectroscopy can be used .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1,4-Bis(4-ethoxyphenyl)-1,4-dihydro-1,2,4,5-tetrazine-3,6-diyl)bis(phenylmethanone) involves the condensation of 4-ethoxybenzaldehyde with hydrazine hydrate to form 1,4-bis(4-ethoxyphenyl)-1,4-dihydro-1,2,4,5-tetrazine. This intermediate is then reacted with benzophenone in the presence of a catalyst to form the final product.", "Starting Materials": [ "4-ethoxybenzaldehyde", "hydrazine hydrate", "benzophenone", "catalyst" ], "Reaction": [ "Step 1: Condensation of 4-ethoxybenzaldehyde with hydrazine hydrate to form 1,4-bis(4-ethoxyphenyl)-1,4-dihydro-1,2,4,5-tetrazine", "Step 2: Reaction of 1,4-bis(4-ethoxyphenyl)-1,4-dihydro-1,2,4,5-tetrazine with benzophenone in the presence of a catalyst to form (1,4-Bis(4-ethoxyphenyl)-1,4-dihydro-1,2,4,5-tetrazine-3,6-diyl)bis(phenylmethanone)" ] } | |
Número CAS |
68301-23-5 |
Fórmula molecular |
C32H28N4O4 |
Peso molecular |
532.6 |
Nombre IUPAC |
[6-benzoyl-1,4-bis(4-ethoxyphenyl)-1,2,4,5-tetrazin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C32H28N4O4/c1-3-39-27-19-15-25(16-20-27)35-31(29(37)23-11-7-5-8-12-23)34-36(26-17-21-28(22-18-26)40-4-2)32(33-35)30(38)24-13-9-6-10-14-24/h5-22H,3-4H2,1-2H3 |
Clave InChI |
JETIHOYFEWRQMB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=NN(C(=N2)C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)OCC)C(=O)C5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(isopropylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2783751.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide](/img/structure/B2783753.png)
![4-[2-(2-Methoxyphenyl)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2783754.png)
![1-[(2-Chloropropanoylamino)methyl]-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide](/img/structure/B2783758.png)

![2-[4-(4-Chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2783760.png)
![N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2783762.png)



![2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2783768.png)
![1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine](/img/structure/B2783772.png)
![Ethyl 4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2783773.png)